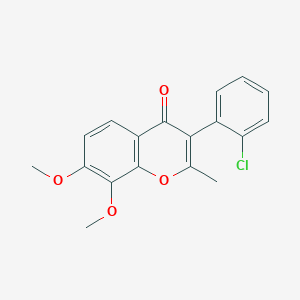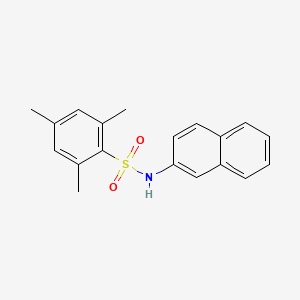![molecular formula C16H21NO3 B5816061 (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the fenamate class of NSAIDs and is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and dysmenorrhea. In
Mécanisme D'action
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting COX, (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easy to design experiments that test its effects on specific biological processes. However, one limitation of using (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid in lab experiments is that it can have off-target effects on other biological processes. This can make it difficult to interpret the results of experiments and can lead to false positives or false negatives.
Orientations Futures
There are a number of future directions for the study of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. One area of research is the development of new drugs that are based on the structure of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. These drugs could have improved efficacy and fewer side effects compared to (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. Another area of research is the study of the effects of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid on different types of cancer. This could lead to the development of new cancer treatments that target specific types of cancer. Finally, the study of the off-target effects of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid could lead to the identification of new biological processes that are involved in pain and inflammation.
Méthodes De Synthèse
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid can be synthesized by reacting 4-methyl-2-nitrobenzoic acid with cyclopentylmagnesium bromide to form 4-methylcyclopentyl-2-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting 4-methylcyclopentyl-2-aminobenzoic acid is then reacted with ethyl chloroacetate to form (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid.
Applications De Recherche Scientifique
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been widely studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-[1-[2-(4-methylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-6-13(7-5-12)17-14(18)10-16(11-15(19)20)8-2-3-9-16/h4-7H,2-3,8-11H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZZPYKVQVHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669809 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)
![N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)
![9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5815995.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)
![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)

![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)
